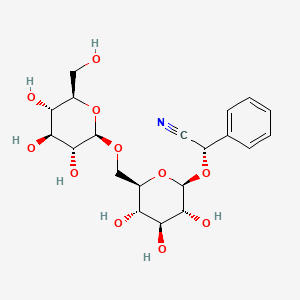
神经激肽 A
描述
神经激肽 A,先前被称为物质 K,是速激肽家族神经肽神经递质的成员。速激肽以其在伤害感受处理、饱腹感和平滑肌收缩中的作用而闻名。this compound 由前速激肽 A 基因产生,该基因也编码神经肽物质 P。 This compound 和物质 P 均由相同的 mRNA 编码,该 mRNA 可以通过可变剪接产生两种化合物 。 This compound 在中枢和外周哺乳动物神经系统中普遍存在,参与对疼痛和炎症反应的反应 .
科学研究应用
神经系统缺陷和损伤恢复
神经激肽 A 通过与神经激肽-1 受体 (NK-1R) 的相互作用,在神经系统缺陷的背景下被研究。 例如,阿普立普坦,一种 NK-1R 拮抗剂,可以通过抑制 NK-1R/蛋白激酶 C δ (PKCδ) 信号通路和减少神经元死亡来减轻小鼠脑出血后的神经系统缺陷 .
癌症治疗
用 NK-1R 拮抗剂调节 P 物质/神经激肽-1 受体 (SP/NK-1R) 系统被探索为一种潜在的广谱抗肿瘤策略。 阿普立普坦已被纳米化以提高癌症治疗中的药物疗效,表明 NK-1R 拮抗剂在该领域的应用范围正在扩大 .
作用机制
Target of Action
Neurokinin A (NKA), formerly known as Substance K, is a neurologically active peptide translated from the pre-protachykinin gene . It primarily targets the Neurokinin 1 (NK1) and Neurokinin 2 (NK2) receptors . These receptors are part of the tachykinin family of neuropeptide neurotransmitters, which play crucial roles in nociceptive processing, satiety, and smooth muscle contraction .
Mode of Action
NKA interacts with its targets, the NK1 and NK2 receptors, leading to various intracellular changes . NKA preferentially activates the NK2 receptor, which is coupled to Gαq . All three tachykinins, including NKA, are capable of behaving as full agonists at all tachykinin receptor types . The activation of NK2R by NKA is associated with diverse biological responses, such as intestinal motor functions, smooth muscle contraction, inflammation, and asthma .
Biochemical Pathways
The activation of NK1 and NK2 receptors by NKA triggers several intracellular signaling pathways . For instance, the SP-occupied neurokinin-1 receptor is a substrate for phosphorylation by G protein-coupled receptor kinase (GRK). Phosphorylation enhances the interaction of NK1R with β-arrestin, thereby translocating to the plasma membrane and mediating G protein uncoupling and receptor desensitization .
Pharmacokinetics
It’s known that nka is ubiquitous in both the central and peripheral mammalian nervous systems . It’s also known that certain drugs, such as Aprepitant, a selective high-affinity antagonist of human substance P/NK1 receptors, can cross the blood-brain barrier and occupy brain NK1 receptors .
Result of Action
The activation of NK1 and NK2 receptors by NKA leads to various physiological responses. NKA has many excitatory effects on mammalian nervous systems and is also influential on the mammalian inflammatory and pain responses . It’s involved in reactions to pain and the inflammatory responses . Moreover, NKA is a main constituent of sensory neurons innervating the anterior segment of the eye .
Action Environment
The action of NKA can be influenced by various environmental factors. For instance, the presence of other neuropeptides, such as Substance P and Neurokinin B, can affect the binding of NKA to its receptors . Furthermore, the activation of NK2R by NKA is associated with diverse biological responses, which can be influenced by the physiological state of the organism .
生化分析
Biochemical Properties
Neurokinin A interacts with various enzymes, proteins, and other biomolecules. It acts via a receptor (the NK-2 receptor) believed to be localized on smooth muscle . Neurokinin A controls several signaling pathways by activating the second messenger adenylate cyclase which promotes the synthesis of cyclic adenosine monophosphate cytoplasmic and the activation of protein kinase A .
Cellular Effects
Neurokinin A has many effects on various types of cells and cellular processes. It has an inhibitory effect on the formation of myeloid cells . It also has an excitatory effect on mammalian nervous systems and influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Neurokinin A exerts its effects at the molecular level through various mechanisms. It binds to the G-protein coupled receptor, ultimately increasing the release of inositol-phosphate and calcium second messengers . This binding interaction with biomolecules leads to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Neurokinin A shows changes in its effects over time. For example, Neurokinin A increased mucosal blood flow maximally by 86% at 25 pmol/kg/min while blood flow of temporal skin increased at all doses .
Metabolic Pathways
Neurokinin A is involved in several metabolic pathways. It controls several signaling pathways by activating the second messenger adenylate cyclase . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
Neurokinin A is transported and distributed within cells and tissues. It is ubiquitous in both the central and peripheral mammalian nervous systems
准备方法
合成路线和反应条件: 神经激肽 A 是通过固相肽合成 (SPPS) 合成的,这是一种通常用于生产肽的方法。该过程包括将受保护的氨基酸按顺序添加到固定在固体树脂上的不断增长的肽链中。 保护基团被去除,肽从树脂上裂解,得到最终产物 .
工业生产方法: this compound 的工业生产涉及大规模 SPPS,该方法针对效率和产量进行了优化。 该过程包括自动肽合成仪、用于纯化的高效液相色谱 (HPLC) 和用于表征的质谱法 .
化学反应分析
反应类型: 神经激肽 A 经历各种化学反应,包括:
氧化: this compound 可以被活性氧物种氧化,导致半胱氨酸残基之间形成二硫键。
还原: 还原反应可以断裂二硫键,将氧化的this compound 恢复到其还原形式。
常见试剂和条件:
- **
氧化: 过氧化氢或其他氧化剂。
还原: 二硫苏糖醇 (DTT) 或其他还原剂。
属性
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80N14O14S/c1-26(2)18-34(45(73)58-32(42(53)70)15-17-79-6)57-38(67)23-55-49(77)40(27(3)4)63-47(75)35(19-29-12-8-7-9-13-29)60-48(76)37(24-65)62-46(74)36(21-39(68)69)61-50(78)41(28(5)66)64-44(72)33(14-10-11-16-51)59-43(71)31(52)20-30-22-54-25-56-30/h7-9,12-13,22,25-28,31-37,40-41,65-66H,10-11,14-21,23-24,51-52H2,1-6H3,(H2,53,70)(H,54,56)(H,55,77)(H,57,67)(H,58,73)(H,59,71)(H,60,76)(H,61,78)(H,62,74)(H,63,75)(H,64,72)(H,68,69)/t28-,31+,32+,33+,34+,35+,36+,37+,40+,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUFJZALFKPBA-JPQUDPSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80N14O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027125 | |
| Record name | Neurokinin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1133.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86933-74-6 | |
| Record name | Neurokinin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neurokinin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEUROKININ A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94168F9W1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


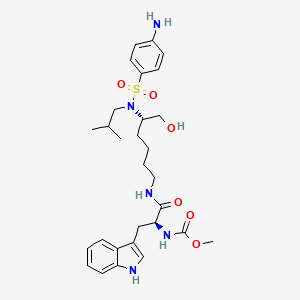
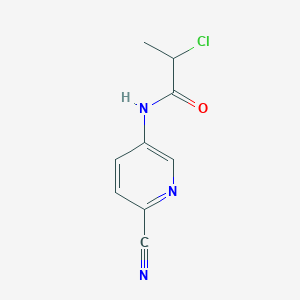
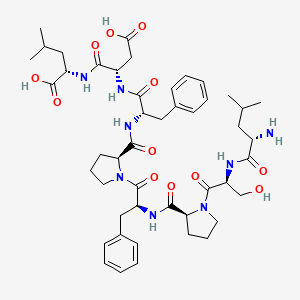


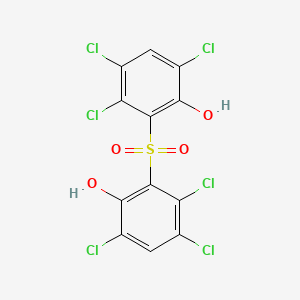

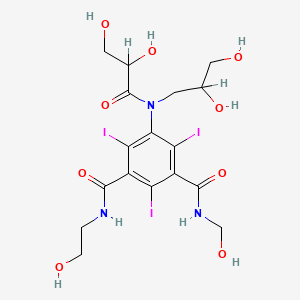
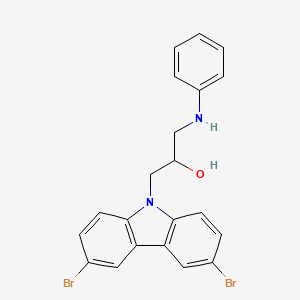
![1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-YL]methyl}isoquinoline](/img/structure/B1678153.png)


